molecular formula C13H19N3O B13084130 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

Katalognummer: B13084130
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: LLNYCCIGAWZCIQ-AXDSSHIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a complex organic compound with the molecular formula C13H19N3O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with a suitable acylating agent to form the intermediate compound, which is then reacted with (1S)-1-pyridin-2-ylethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-N-cyclopropyl-DL-propanamide: A simpler analog with similar structural features.

    (S)-2-amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide: A compound with a nitrobenzyl group instead of a pyridinyl group.

    (2S)-2-amino-2-cyclopropyl-N-(1-methylcyclohexyl)propanamide: A compound with a cyclohexyl group instead of a pyridinyl group.

Uniqueness

2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is unique due to the presence of the pyridinyl group, which can impart specific electronic and steric properties, making it distinct from other similar compounds

Eigenschaften

Molekularformel

C13H19N3O

Molekulargewicht

233.31 g/mol

IUPAC-Name

2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

InChI

InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3/t9?,10-/m0/s1

InChI-Schlüssel

LLNYCCIGAWZCIQ-AXDSSHIGSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N

Kanonische SMILES

CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.